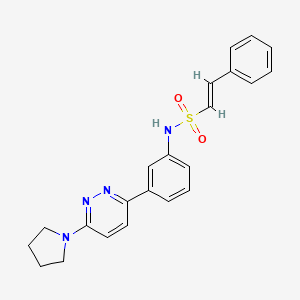
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the main inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which converts GABA to succinic semialdehyde. This leads to increased levels of GABA in the brain, which can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is the main inhibitory neurotransmitter in the brain, and its levels are critical for maintaining proper brain function.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have a variety of effects on neuronal excitability and neurotransmitter release. GABA is involved in the regulation of sleep, anxiety, and mood, and its levels are critical for maintaining proper brain function. N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, which may be due to its ability to increase GABA levels in the brain.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide is a potent and selective inhibitor of GABA transaminase, which makes it an ideal tool for studying the effects of increased GABA levels in the brain. However, its potency and selectivity may also make it difficult to use in certain experiments, as it may have off-target effects on other enzymes or neurotransmitter systems. Additionally, its effects may be difficult to interpret in vivo, as increased GABA levels can have a variety of effects on neuronal excitability and neurotransmitter release.
Future Directions
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide. One area of interest is its potential use as a treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further studies are needed to better understand the effects of increased GABA levels on brain function, and to determine the potential risks and benefits of using N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide as a therapeutic agent.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclohexanone with malononitrile to form a cyanoester intermediate, which is then reacted with cyclopropylamine to form the final product. The synthesis has been optimized to produce high yields of pure N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide has been studied extensively for its potential use as a treatment for a variety of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied as a potential treatment for addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c19-11-17(8-2-1-3-9-17)20-14(23)10-22-15(24)18(12-4-5-12,13-6-7-13)21-16(22)25/h12-13H,1-10H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIMIGLHLEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C(NC2=O)(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4,4-dicyclopropyl-2,5-dioxoimidazolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide](/img/structure/B2741819.png)

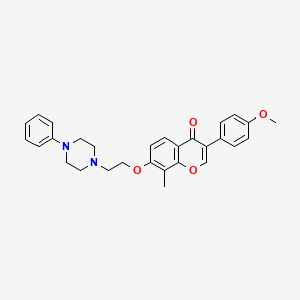
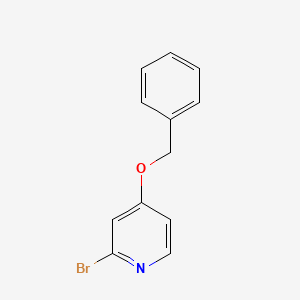
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2741827.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2741829.png)
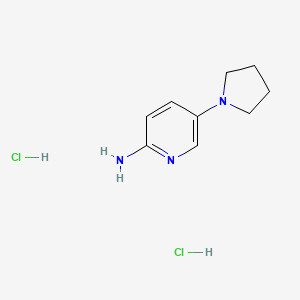
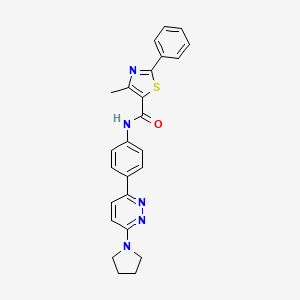

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2741834.png)

![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)
